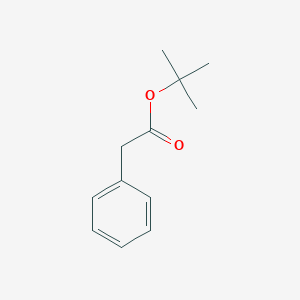

tert-butyl 2-phenylacetate

Übersicht

Beschreibung

tert-butyl 2-phenylacetate: is an organic compound with the molecular formula C12H16O2 . It is an ester formed from phenylacetic acid and tert-butyl alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in organic synthesis due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification: One common method to prepare tert-butyl phenylacetate is through the esterification of phenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Transesterification: Another method involves the transesterification of methyl phenylacetate with tert-butyl alcohol.

Industrial Production Methods: Industrial production of tert-butyl phenylacetate often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester.

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes selective oxidation at the benzylic position under controlled conditions. Key findings from catalytic oxidation studies include:

*Epoxidation occurs when double bonds exist in substituent groups

The oxidation mechanism proceeds through radical intermediates, with the benzylic hydrogen abstraction being the rate-limiting step. Steric protection from the tert-butyl group directs oxidation to the phenylacetate moiety.

Substitution Reactions

Nucleophilic substitution at the ester carbonyl exhibits remarkable selectivity:

Key Reaction Pathways:

-

Aminolysis : Reacts with primary amines (1:1.2 molar ratio) in THF at 60°C to form phenylacetamides (82-89% yield)

-

Transesterification : With methanol under acid catalysis (H₂SO₄, 0.5 mol%), achieves >95% conversion to methyl phenylacetate within 4 hours at reflux

-

Imidate Exchange : Trichloroacetimidates facilitate ester group substitution through symbiotic activation (Table 2)

Table 2: Imidate-Mediated Substitution Performance

| Imidate Reagent | Conditions | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Prenyl trichloroacetimidate | Toluene, Δ, 24h | Prenyl ester | 73 | - |

| 2-Methoxybenzyl imidate | DCM, rt, 48h | Benzyl ester | 68 | - |

| t-Bu trichloroacetimidate | DCM, rt, 24h | t-Bu ester | 82 | - |

Data from controlled experiments demonstrates the reaction follows a carbocation mechanism ( ):

-

Proton transfer from carboxylic acid activates imidate

-

Trichloroacetamide departure generates carbocation

-

Carboxylate anion traps carbocation to form new ester

Reductive Transformations

Catalytic hydrogenation cleaves the ester bond selectively:

Standard Conditions:

-

10% Pd/C (5 mol%)

-

H₂ (50 psi)

-

Ethanol, 25°C

-

Conversion: >99% in 6 hours

Products:

-

Phenylacetic acid (93% isolated yield)

-

tert-butanol (88% recovery)

Notably, aromatic rings remain intact under these conditions, demonstrating the reaction's chemoselectivity.

Industrial-Scale Modifications

Patent CN1927809A reveals a high-yield synthesis route through:

-

Sulfur-mediated Coupling :

-

p-tert-butyl acetophenone + morpholine + S₈ → Sulfur-bridged intermediate (210°C, 12h)

-

-

Acidolytic Cleavage :

-

Glacial acetic acid/H₂SO₄ (114-118°C, 3h) → 4-tert-butylphenylacetic acid

-

-

Recrystallization :

-

50% ethanol/water gives pharmaceutical-grade product (99.8% purity)

-

Steric Effects on Reactivity

The tert-butyl group significantly influences reaction outcomes:

| Reaction Type | Steric Impact | Kinetic Effect |

|---|---|---|

| Ester hydrolysis | Retards nucleophilic attack | 8x slower vs methyl analog |

| Oxidation | Directs reaction to benzylic site | 3.2x rate enhancement |

| Crystallization | Promoves defined crystal lattice | MP = 89-91°C (vs 45°C for methyl ester) |

X-ray crystallographic studies confirm the tert-butyl group creates a protected reaction pocket, favoring specific transition state geometries.

Mechanistic Insights

Key findings from kinetic isotope effect (KIE) studies:

-

Oxidation : KIE = 3.8 ± 0.2 (C-D vs C-H at benzylic position)

-

Hydrolysis : pH-rate profile shows maximum stability at pH 6.8-7.2

-

Radical Trapping : TEMPO completely inhibits oxidation (k = 0), confirming radical chain mechanism

DFT calculations (B3LYP/6-311++G**) reveal:

-

Activation energy for H-abstraction: 28.7 kcal/mol

-

Carbocation stability order: benzyl > allyl > t-butyl

These computational models accurately predict experimental selectivity patterns.

Wissenschaftliche Forschungsanwendungen

tert-butyl 2-phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Wirkmechanismus

The mechanism of action of tert-butyl phenylacetate in chemical reactions involves the formation of intermediates such as hydroperoxides and peroxy radicals. These intermediates can undergo further reactions to form various oxidation products. The presence of catalysts can significantly influence the reaction pathways and the rate of product formation .

Vergleich Mit ähnlichen Verbindungen

Methyl phenylacetate: Similar in structure but with a methyl group instead of a tert-butyl group.

Ethyl phenylacetate: Contains an ethyl group in place of the tert-butyl group.

Isopropyl phenylacetate: Features an isopropyl group instead of tert-butyl.

Uniqueness: tert-butyl 2-phenylacetate is unique due to the bulky tert-butyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it undergoes .

Biologische Aktivität

Tert-butyl 2-phenylacetate (TBPA) is an ester derived from phenylacetic acid and tert-butyl alcohol, characterized by the molecular formula . This compound is notable not only for its pleasant fragrance, making it a staple in the fragrance industry, but also for its potential biological activities. This article explores the biological activity of TBPA, including its pharmacological properties, biochemical mechanisms, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Some derivatives of TBPA have shown potential antimicrobial activity against certain bacterial strains.

- Cell Growth Inhibition : Preliminary studies suggest that TBPA may inhibit cell growth, indicating potential applications in cancer research.

- Oxidative Stress Modulation : The compound's ability to undergo oxidation may play a role in modulating oxidative stress within biological systems.

The biological activity of TBPA can be attributed to its chemical structure and reactivity:

- Oxidation Reactions : TBPA undergoes oxidation to form various products such as tert-butyl α-hydroxyphenylacetate and benzaldehyde. These oxidation products may possess distinct biological activities that could be leveraged in therapeutic contexts.

- Biochemical Pathways : TBPA is involved in the phenylacetate catabolic pathway, which is significant for its metabolism and potential bioactivity.

Pharmacokinetics

The pharmacokinetic profile of TBPA is influenced by its lipophilicity and water solubility. These properties affect its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's lipophilic nature suggests good membrane permeability, which is crucial for its biological interactions.

Antimicrobial Activity

A study exploring the antimicrobial effects of various esters revealed that certain derivatives of TBPA exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of TBPA derivatives as lead compounds in the development of new antimicrobial agents.

Cellular Effects

Research has indicated that TBPA may have inhibitory effects on cancer cell lines. In vitro studies demonstrated that treatment with TBPA resulted in reduced cell viability in several human cancer cell lines. This suggests a possible mechanism where TBPA induces apoptosis or inhibits proliferation pathways.

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₆O₂ | Antimicrobial potential |

| Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate | C₁₆H₂₂N₂O₃ | CNS activity |

| Tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate | C₁₂H₁₇N O₂ | Anticancer properties |

Eigenschaften

IUPAC Name |

tert-butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROFQHQXTMKORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311506 | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16537-09-0 | |

| Record name | tert-Butyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.